3-(2,3-dihydro-1H-inden-5-yloxy)azetidine
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Overview
Description
3-(2,3-dihydro-1H-inden-5-yloxy)azetidine is a compound that features an azetidine ring substituted with a 2,3-dihydro-1H-inden-5-yloxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine, typically involves cyclization reactions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . These reactions often require specific catalysts and conditions, such as microwave irradiation or the use of solid supports like alumina .
Industrial Production Methods
Industrial production of azetidines can involve large-scale cyclocondensation reactions under alkaline aqueous conditions, often facilitated by microwave irradiation . This method is efficient and scalable, making it suitable for producing significant quantities of azetidines for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-5-yloxy)azetidine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the azetidine ring or the indene moiety, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can lead to a variety of functionalized azetidines and indene derivatives.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-5-yloxy)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting or activating certain enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidines and indene derivatives, such as:
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
Indene derivatives: Used in various organic synthesis applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12/h4-6,12-13H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVNJUMCQWMCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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